molecular formula C23H25N3O4S B2640372 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1286700-19-3

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone

Cat. No.: B2640372
CAS No.: 1286700-19-3
M. Wt: 439.53
InChI Key: OOSGYDZYYOUFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an organic molecule characterized by its complex structure, which includes isoquinoline, benzo[d]thiazole, and azetidine moieties. Its multi-functional groups make it a compound of interest in both synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone involves multiple steps:

  • Formation of the Isoquinoline Core: : Starting from a suitable precursor, the isoquinoline core is synthesized via Pictet-Spengler reaction or Bischler-Napieralski cyclization.

  • Introduction of the Azetidine Group: : The azetidine ring is then introduced using nucleophilic substitution reactions, ensuring the correct stereochemistry is maintained.

  • Incorporation of the Benzo[d]thiazole Moiety: : Finally, the benzo[d]thiazole unit is coupled to the intermediate through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial synthesis of this compound would scale up the laboratory methods, optimizing reaction conditions to increase yield and purity. Catalysts and solvents would be chosen to minimize cost and environmental impact, using continuous flow reactors for increased efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several chemical reactions:

  • Oxidation: : The presence of methoxy groups allows oxidation under mild conditions, potentially forming quinones.

  • Reduction: : The isoquinoline ring can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

  • Substitution: : Nucleophilic substitution can occur on the azetidine and benzo[d]thiazole rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acetic acid.

  • Reduction: : Palladium on carbon with hydrogen gas.

  • Substitution: : Alkyl halides in the presence of a base like potassium carbonate.

Major Products

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Tetrahydro derivatives of the isoquinoline ring.

  • Substitution: : Various functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

This compound has a range of applications in scientific research:

  • Chemistry: : Used as a precursor for the synthesis of complex heterocyclic systems.

  • Biology: : Investigated for its potential as a biochemical probe in cell studies.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of this compound depends on its application:

  • Pharmacology: : It may interact with enzymes and receptors in the body, influencing biochemical pathways involved in disease processes.

  • Chemistry: : Acts as an intermediate in organic synthesis, enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Unique Features

What sets this compound apart from similar molecules is the combination of its structural elements—isoquinoline, benzo[d]thiazole, and azetidine—all in one molecule, providing unique reactivity and potential biological activity.

Similar Compounds

  • 6,7-Dimethoxyisoquinoline

  • 2-Methoxybenzo[d]thiazole

  • Azetidin-3-ylmethanone

These compounds share structural similarities but lack the full combination of functional groups found in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone, resulting in different chemical properties and applications.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-28-17-4-5-18-21(10-17)31-23(24-18)26-12-16(13-26)22(27)25-7-6-14-8-19(29-2)20(30-3)9-15(14)11-25/h4-5,8-10,16H,6-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSGYDZYYOUFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCC5=CC(=C(C=C5C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.